2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride is a chemical compound with a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride typically involves the reaction of 2-aminomethylbenzothiazole with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1,3-benzothiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
1,3-Benzothiazole-4-carboxylic acid: Lacks the aminomethyl group, which may influence its biological activity.
2-(Aminomethyl)-1,3-benzothiazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, which can alter its chemical properties.
Uniqueness
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups
Properties
Molecular Formula |
C9H9ClN2O2S |
---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzothiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-4-7-11-8-5(9(12)13)2-1-3-6(8)14-7;/h1-3H,4,10H2,(H,12,13);1H |
InChI Key |
JUOSZXWQPIUAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)CN)C(=O)O.Cl |
Origin of Product |
United States |
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